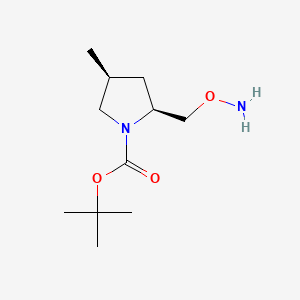
tert-Butyl (2S,4S)-2-((aminooxy)methyl)-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an aminooxy group, and a methyl group attached to a pyrrolidine ring. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via nucleophilic substitution reactions using reagents such as hydroxylamine derivatives.
Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an aminooxy group.
Tert-butyl (2S,4S)-2-(methoxymethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of an aminooxy group.
Uniqueness
Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-5-9(7-15-12)13(6-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
PGRZBCAROHJTTR-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CON |
SMILES canonique |
CC1CC(N(C1)C(=O)OC(C)(C)C)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
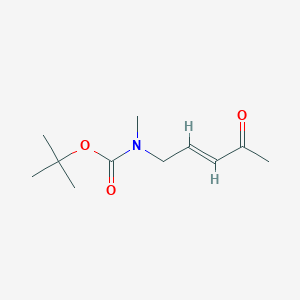

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
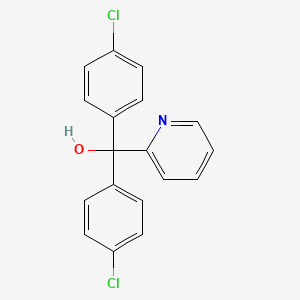
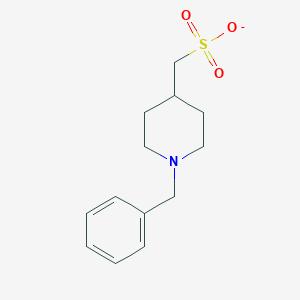
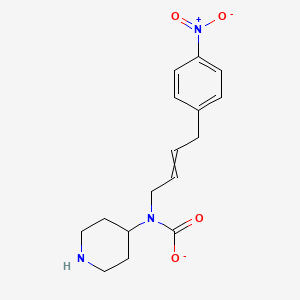
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
![Sodium;4-ethyl-2-(4-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B14798432.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14798439.png)
